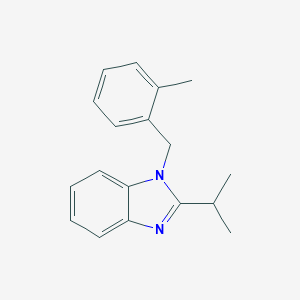
N-(1-adamantyl)-2-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2-cyanobenzenesulfonamide, also known as ACSF-2, is a chemical compound with potential therapeutic properties. It belongs to the class of sulfonamides and has been the subject of several scientific studies.
Mechanism of Action
The exact mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to enhance the activity of GABA receptors, which could explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anticonvulsant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This could explain its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantyl)-2-cyanobenzenesulfonamide is its high potency, which allows for the use of lower doses in experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on N-(1-adamantyl)-2-cyanobenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticonvulsant. Further studies are needed to fully understand the mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide and its potential therapeutic applications.
In conclusion, N-(1-adamantyl)-2-cyanobenzenesulfonamide is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1-adamantyl)-2-cyanobenzenesulfonamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-adamantyl)-2-cyanobenzenesulfonamide involves the reaction of 1-adamantanamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to form N-(1-adamantyl)-2-cyanobenzenesulfonamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c18-11-15-3-1-2-4-16(15)22(20,21)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-10H2 |
InChI Key |
UFMRDXHSMXNZQU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)


![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)

![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)